

# A Technical Guide to 4-(2H-1,2,3-Triazol-2-YL)piperidine

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## Compound of Interest

Compound Name: 4-(2H-1,2,3-Triazol-2-YL)piperidine

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This document provides a comprehensive technical overview of **4-(2H-1,2,3-triazol-2-yl)piperidine**, a heterocyclic compound of interest in medicinal chemistry. It consolidates available data on its chemical properties, proposes a detailed synthetic route, and explores its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

## Introduction and Chemical Identity

**4-(2H-1,2,3-Triazol-2-YL)piperidine** belongs to a class of compounds that integrate two key pharmacophoric scaffolds: the piperidine ring and the 1,2,3-triazole ring. The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom, a common feature in many approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and capacity to form hydrogen bonds, making it a valuable component in the design of bioactive molecules.<sup>[1]</sup> The combination of these two rings creates a unique chemical entity with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.<sup>[1][2][3]</sup>

This specific molecule is an isomer where the piperidine ring is attached to the second nitrogen atom (N2) of the 1,2,3-triazole ring.

## Physicochemical and Structural Data

The fundamental properties of **4-(2H-1,2,3-triazol-2-yl)piperidine** and its common salt form are summarized below.

Property	Value	Reference
Chemical Name	Piperidine, 4-(2H-1,2,3-triazol-2-yl)-	[4]
CAS Number (Free Base)	765270-45-9	[4]
CAS Number (HCl Salt)	690261-89-3	[5]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>4</sub>	Inferred from structure
Molecular Weight	152.20 g/mol	Inferred from formula
Molecular Formula (HCl)	C <sub>7</sub> H <sub>13</sub> ClN <sub>4</sub>	[5]
Molecular Weight (HCl)	188.66 g/mol	[5]

## Proposed Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **4-(2H-1,2,3-triazol-2-yl)piperidine** is not readily available, a plausible synthetic route can be designed based on established organic chemistry principles for N-alkylation of triazoles. The direct alkylation of 1,2,3-triazole with a suitably protected and activated piperidine derivative is a common strategy. This reaction can yield a mixture of N1 and N2 substituted isomers, which necessitates a purification step, typically column chromatography, to isolate the desired N2 product.

A proposed workflow for this synthesis is outlined below.

*Proposed synthetic workflow for the target compound.*

### Experimental Protocol: Proposed Synthesis

#### Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine

- Protection: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and a base like triethylamine. Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction to isolate N-Boc-4-hydroxypiperidine.
- Activation: Dissolve the resulting N-Boc-4-hydroxypiperidine in pyridine or dichloromethane with a base. Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to proceed until completion. Extract and purify the product to yield the tosylated intermediate.

### Step 2: N-Alkylation of 1,2,3-Triazole

- In an inert atmosphere, add sodium hydride (NaH) to a solution of 1,2,3-triazole in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
- Stir the mixture to allow for the formation of the triazolate anion.
- Add a solution of the previously synthesized 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine to the reaction mixture.
- Heat the reaction (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. This step will likely produce a mixture of the N1 and N2 alkylated isomers.

### Step 3: Purification and Deprotection

- After quenching the reaction, perform an aqueous workup and extract the product with an organic solvent.
- Concentrate the organic layers and purify the residue using silica gel column chromatography to separate the desired N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine isomer from the N1 isomer.
- Treat the purified N2 isomer with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
- After the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the final product, 4-(2H-1,2,3-triazol-2-yl)piperidine, typically as a salt (e.g., TFA

or HCl salt).

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Potential Biological Activity and Therapeutic Applications

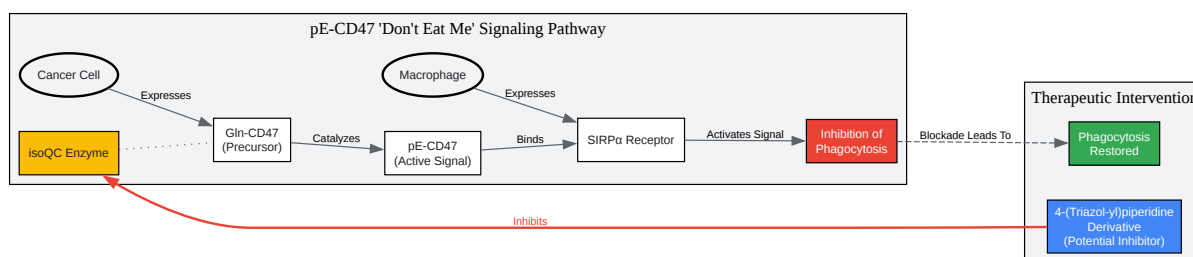
Direct experimental data on the biological effects of **4-(2H-1,2,3-triazol-2-yl)piperidine** is limited in publicly accessible literature. However, the therapeutic potential can be inferred from studies on structurally similar compounds containing the piperidine-triazole scaffold. These related molecules have shown promise in several areas.

Therapeutic Area	Activity of Related Piperidine-Triazole Compounds	Reference(s)
Antibacterial	Derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine, when attached to a fluoroquinolone core, exhibited significant antibacterial activity against both susceptible and multidrug-resistant strains of <i>Staphylococcus aureus</i> and <i>Staphylococcus epidermidis</i> . <a href="#">[6]</a>	<a href="#">[6]</a>
Antifungal	Novel series of 1,2,3-triazole compounds linked to a piperidine moiety showed potent in vitro antifungal activity against various fungal strains, including <i>Candida albicans</i> , <i>Aspergillus niger</i> , and <i>Fusarium oxysporum</i> . <a href="#">[3]</a>	<a href="#">[3]</a>
Anticancer	Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine were designed as inhibitors of glutaminyl cyclase isoenzymes (isoQC), which are implicated in cancer development. <a href="#">[7]</a> Other piperidine-triazole hybrids have been shown to induce cytotoxicity in cancer cell lines. <a href="#">[2]</a>	<a href="#">[2]</a> <a href="#">[7]</a>

#### Potential Mechanism of Action in Oncology: isoQC Inhibition

One promising anticancer strategy for this class of compounds involves the inhibition of glutaminyl cyclase isoenzymes (isoQC). Upregulated isoQC contributes to cancer by

generating pyroglutamate-CD47 (pE-CD47).[7] This modified CD47 protein enhances its binding to SIRP $\alpha$  on macrophages, which transmits a "don't eat me" signal, allowing cancer cells to evade the immune system.[7] A selective inhibitor of isoQC could block this pathway, restore phagocytosis of cancer cells, and thus exert an anti-tumor effect.



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*Potential mechanism via inhibition of the isoQC enzyme.*

## Conclusion

**4-(2H-1,2,3-Triazol-2-yl)piperidine** is a chemical scaffold with significant potential for drug development. While direct biological data for this specific isomer is sparse, the proven activities of related piperidine-triazole compounds in antibacterial, antifungal, and anticancer research provide a strong rationale for its further investigation. The synthetic protocols and mechanistic insights presented in this guide offer a solid starting point for researchers aiming to explore the therapeutic utility of this promising molecule. Future studies should focus on efficient, isomer-selective synthesis and comprehensive screening across various biological targets to fully elucidate its pharmacological profile.

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